molecular formula C12H11N3O2 B13871302 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde

3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde

Cat. No.: B13871302
M. Wt: 229.23 g/mol
InChI Key: HSKINIFZSHNGAW-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with an amino group at the 2-position and a methoxybenzaldehyde moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde typically involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzoic acid.

    Reduction: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxybenzaldehyde moiety can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog lacking the methoxybenzaldehyde moiety.

    4-Methoxybenzaldehyde: A simpler analog lacking the aminopyrimidine moiety.

    3-(2-Aminopyrimidin-5-yl)acrylic acid: A structurally related compound with an acrylic acid group instead of the methoxybenzaldehyde moiety.

Uniqueness

3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is unique due to the presence of both the aminopyrimidine and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(2-aminopyrimidin-5-yl)-4-methoxybenzaldehyde

InChI

InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-16)4-10(11)9-5-14-12(13)15-6-9/h2-7H,1H3,(H2,13,14,15)

InChI Key

HSKINIFZSHNGAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CN=C(N=C2)N

Origin of Product

United States

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